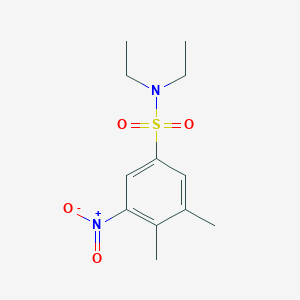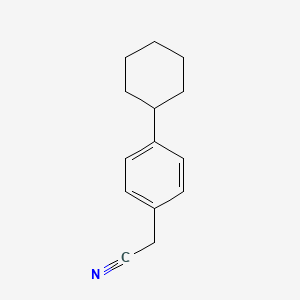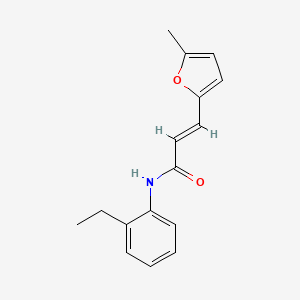![molecular formula C16H27N3O3 B2840616 N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201822-13-9](/img/structure/B2840616.png)
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as N-ethyl-2-(2-oxo-4-(2-oxoethyl)-1-piperazinyl) acetamide (EPA), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair pathways.
Mecanismo De Acción
EPA works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
EPA has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PARP inhibitor, EPA has been found to modulate the activity of other enzymes and signaling pathways involved in cell growth, survival, and inflammation. EPA has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EPA in lab experiments include its potency as a PARP inhibitor, its ability to selectively target cancer cells with defects in DNA repair pathways, and its potential use as a therapeutic agent for a variety of diseases. However, there are also limitations to using EPA in lab experiments, such as its complex synthesis process and the need for specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on EPA. One area of focus is the development of more potent and selective PARP inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in other diseases beyond cancer, such as neurodegenerative disorders and inflammation.
Métodos De Síntesis
The synthesis of EPA involves the reaction of N-methylprop-2-enamide with 4-(2-ethylbutanoyl)piperazine-1-carboxylic acid, followed by the addition of acetic anhydride to form the final product. The synthesis of EPA is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
EPA has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as EPA have been found to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. EPA has also been investigated for its potential use in treating other diseases such as stroke, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-[4-(2-ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-5-13(6-2)16(22)19-10-8-18(9-11-19)15(21)12-17(4)14(20)7-3/h7,13H,3,5-6,8-12H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODDVWJQYTNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Inden-4-one, octahydro-7a-methyl-1-[(1R,2E,4S)-1,4,5-trimethyl-5-[(triethylsilyl)oxy]-2-hexen-1-yl]-, (1R,3aR,7aR)-](/img/structure/B2840534.png)
![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)

![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)



![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)
![2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2840549.png)



